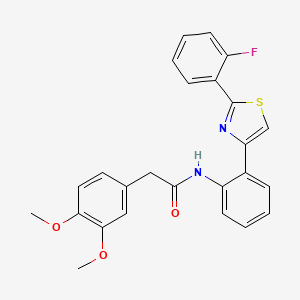

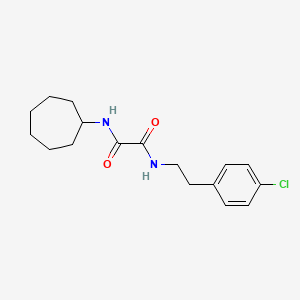

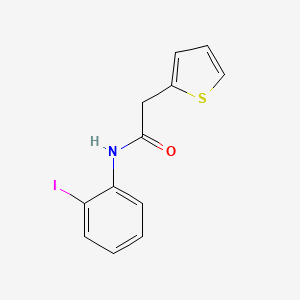

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide, also known as DMT1 inhibitor, is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit divalent metal transporter 1 (DMT1), a protein that plays a crucial role in iron uptake and transport in the body.

Scientific Research Applications

Mass Spectrometry Studies

Studies in mass spectrometry have explored the molecular ion formation and rearrangement in certain N-arylthiophenecarboxamides and benzamides. Exact mass measurements and collision-induced dissociation mass-analyzed ion kinetic energy spectra were used to study the formation of phenol radical ions, providing insights into the mechanistic aspects of mass spectral fragmentation patterns in these compounds (Ceraul et al., 1995).

Synthesis of Derivatives and Their Applications

Several studies have focused on the synthesis of various derivatives of similar compounds and their potential applications:

Antimicrobial and Antibiofilm Agents:

- Synthesis of thiourea derivatives and their testing against bacterial cells has revealed significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety was correlated with the antimicrobial activity (Limban et al., 2011).

Organic Synthesis Methodologies:

- The synthesis of N-methoxycarbonyl derivatives and carbazomycin B via radical arylation of benzene has been documented. This study provides a methodological framework for the synthesis of complex organic molecules (Crich & Rumthao, 2004).

- A study on the synthesis of α,β-unsaturated N-methoxy-N-methylamides outlines a method for homologation of alkyl halides to α,β-unsaturated compounds, expanding the toolkit for organic synthesis (Beney et al., 1998).

Insecticide Development:

- Research on substituted benzamides like SIR-8514 and SIR-6874 has demonstrated their effectiveness as mosquito development inhibitors, showcasing the potential of such compounds in pest control (Schaefer et al., 1978).

Chemical Synthesis and Characterization:

- Studies on the synthesis, structure, and biological activity of coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with similar N-methoxyphenyl derivatives. These compounds have shown promising antimicrobial and antifungal activities (Gulea et al., 2019).

properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-nitrophenoxy)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O5S/c1-26-16-9-12(10(19)8-11(16)20)21-18(23)17-15(6-7-28-17)27-14-5-3-2-4-13(14)22(24)25/h2-9H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCGEWDVLGKNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=CC=C3[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

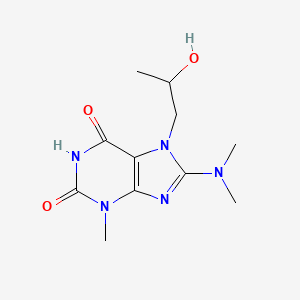

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

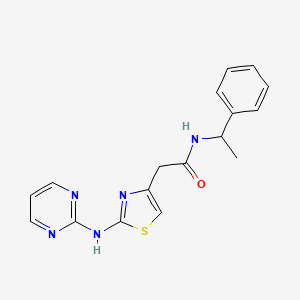

![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)

![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)

![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)